(((4-(ジメチルアミノ)フェニル)アミノ)メチレン)メタン-1,1-ジカルボニトリル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

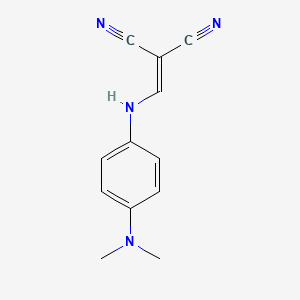

(((4-(Dimethylamino)phenyl)amino)methylene)methane-1,1-dicarbonitrile is a useful research compound. Its molecular formula is C12H12N4 and its molecular weight is 212.256. The purity is usually 95%.

BenchChem offers high-quality (((4-(Dimethylamino)phenyl)amino)methylene)methane-1,1-dicarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (((4-(Dimethylamino)phenyl)amino)methylene)methane-1,1-dicarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

メタクリル酸コポリマーの合成

この化合物は、新しいメタクリル酸モノマーの合成に使用され、さらにそれを使用してメタクリル酸コポリマーが作成されます。 これらのコポリマーは、ガラス、照明ハウジング、浴槽、構造接着剤など、幅広い用途を持っています .

新規塩の生成

この化合物を用いて作成されたコポリマーは、ヨードメタン (CH3I) と反応させることによって新規塩に変換できます。 これは、独自の特性を持つ材料を作成するための新しい道を開きます .

有機太陽電池における使用

化合物 2-(((4-(ジメチルアミノ)フェニル)アミノ)メチレン)マロノニトリルは、有機太陽電池 (OSC) デバイス構造における分子ドナーとして使用されています。 この用途は、再生可能エネルギー源に関する継続的な研究の一部です .

複素環式化合物の合成

この化合物は、さまざまな種類の非環状、炭素環状、五員環および六員環複素環式化合物の合成におけるビルディングブロックとして使用されます。 これらの化合物は、医薬品など、さまざまな分野で潜在的な用途を持っています .

第二級アミンの調製

この化合物は、第二級アミンの調製に使用されます。第二級アミンは、アゾ染料やジチオカルバミン酸塩など、多くの化合物の合成における重要な出発物質です .

抗真菌活性

この化合物は、さまざまな菌株の細菌および真菌に対して中程度の活性を示しており、新しい抗菌剤の開発における潜在的な使用を示しています .

生物活性化合物の合成

この化合物は、生物活性化合物の合成に使用され、新しい薬物や治療法の開発における潜在的な用途があります .

蛍光基質における使用

この化合物は、既知のモノアミン輸送体基質である 1-メチル-4-フェニルピリジニウム (MPP+) の構造に基づく、代替蛍光基質の設計に使用されます .

生物活性

(((4-(Dimethylamino)phenyl)amino)methylene)methane-1,1-dicarbonitrile, commonly referred to as DMABN, is a complex organic compound with significant potential in medicinal chemistry and materials science. This article explores its biological activities, synthesis methods, and relevant research findings.

Chemical Structure and Properties

DMABN is characterized by its unique structure, which includes:

- A dimethylamino group attached to a phenyl ring.

- A methylene bridge connecting to a dicarbonitrile functional group.

The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.

Biological Activities

Research indicates that DMABN and its derivatives exhibit several notable biological activities:

1. Antioxidant Properties

- Compounds similar to DMABN have demonstrated the ability to scavenge free radicals, suggesting protective effects against oxidative stress. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

2. Antimicrobial Activity

- Some derivatives of DMABN have shown efficacy against a range of microorganisms. This suggests potential applications in pharmaceuticals as antimicrobial agents. For instance, studies have indicated that certain analogs can inhibit the growth of bacteria and fungi, making them candidates for further development in treating infections .

3. Cytotoxic Effects

- Certain analogs have been studied for their cytotoxicity against various cancer cell lines. These studies highlight the potential of DMABN derivatives as anticancer agents. Research has shown that some compounds can induce apoptosis in cancer cells, thereby inhibiting tumor growth.

Synthesis Methods

The synthesis of DMABN typically involves multi-step organic reactions. The following general steps are often employed:

- Formation of the Methylene Bridge : This step usually involves the reaction of appropriate aldehydes with malononitrile derivatives.

- Introduction of the Dimethylamino Group : This can be achieved through N-alkylation reactions using dimethylamine.

- Purification : The final product is purified through recrystallization or chromatography to ensure high yield and purity.

These steps require careful control of reaction conditions to optimize the synthesis process .

Comparative Analysis with Similar Compounds

The following table summarizes some compounds that share structural similarities with DMABN, highlighting their unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Dimethylaminobenzaldehyde | Dimethylamino group on phenyl | Used in organic synthesis |

| Benzylideneacetone | Methylene bridge with ketone | Exhibits antimicrobial properties |

| 4-Amino-2-methylphenol | Amino group on methyl-substituted phenyl | Known for antioxidant activity |

DMABN is distinguished by its dual dicarbonitrile functionality combined with an amino structure, enhancing its reactivity and potential biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activities of DMABN or its derivatives:

- Antioxidant Activity Study : A study demonstrated that DMABN derivatives could significantly reduce oxidative stress markers in vitro, indicating their potential role in protective therapies against oxidative damage.

- Antimicrobial Efficacy : Research highlighted the effectiveness of specific DMABN derivatives against antibiotic-resistant bacterial strains, showcasing their potential as novel antimicrobial agents .

- Cytotoxicity Assessment : In a comparative study involving various cancer cell lines, certain DMABN analogs exhibited selective cytotoxicity, suggesting their viability as candidates for anticancer drug development .

特性

IUPAC Name |

2-[[4-(dimethylamino)anilino]methylidene]propanedinitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4/c1-16(2)12-5-3-11(4-6-12)15-9-10(7-13)8-14/h3-6,9,15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPZFXQVWIMDTMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC=C(C#N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。